molecular formula C7H6INO B1293542 4-Iodobenzamide CAS No. 3956-07-8

4-Iodobenzamide

Cat. No.: B1293542
CAS No.: 3956-07-8
M. Wt: 247.03 g/mol
InChI Key: XRNBLQCAFWFFPM-UHFFFAOYSA-N
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Description

4-Iodobenzamide is an organic compound with the molecular formula C7H6INO and a molecular weight of 247.03 g/mol . It is a derivative of benzamide, where an iodine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

4-Iodobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with sigma receptors, which are involved in modulating ion channels and intracellular calcium levels . These interactions can affect various cellular processes, including cell proliferation and apoptosis.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can modulate the activity of sigma receptors, leading to changes in cell proliferation and apoptosis . Additionally, it has been found to accumulate in the cytoplasm of melanocytes and melanoma cells, affecting melanin synthesis and distribution .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a sigma receptor ligand, binding to these receptors and modulating their activity . This interaction can lead to the inhibition of certain enzymes and the activation of others, resulting in altered cellular functions. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound is relatively stable, with a retention half-life of about 38 hours in melanoma cells . Over time, the compound can accumulate in specific cellular compartments, leading to sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. In some cases, high doses of this compound have been associated with toxic or adverse effects, including cell death and tissue damage . It is important to carefully control the dosage to achieve the desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis . For example, this compound has been shown to interact with enzymes involved in melanin synthesis, affecting the production and distribution of melanin in melanocytes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and melanosomes, where it exerts its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm and melanosomes of melanocytes and melanoma cells . This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to these compartments. The accumulation of this compound in melanosomes can affect melanin synthesis and distribution, influencing cellular pigmentation and function .

Preparation Methods

4-Iodobenzamide can be synthesized through several methods. One common synthetic route involves the iodination of benzamide. The process typically includes the use of iodine and an oxidizing agent such as potassium iodate or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective iodination at the para position .

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction parameters, including temperature, reaction time, and reagent concentrations, are optimized to achieve high purity and yield of the final product .

Chemical Reactions Analysis

4-Iodobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium azide yields 4-azidobenzamide, while coupling reactions can produce various substituted benzamides .

Scientific Research Applications

4-Iodobenzamide has several scientific research applications:

    Cancer Detection and Imaging: Derivatives of this compound, such as N-[2-(1’-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, have shown potential in visualizing primary breast tumors in humans.

    Crystal Engineering: The compound is used in crystal engineering to create molecular tapes via hydrogen and halogen bonds.

    Melanoma Imaging Agents: Various derivatives of this compound have been researched as potential imaging agents for melanoma.

    Dopamine D2 Receptor Study: this compound is used as a dopamine antagonist in nuclear medicine for diagnostic purposes.

Comparison with Similar Compounds

4-Iodobenzamide can be compared with other similar compounds, such as:

    4-Bromobenzamide: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the difference in halogen properties.

    4-Chlorobenzamide: Contains a chlorine atom, making it less reactive than this compound. It is used in different chemical reactions and applications.

    4-Fluorobenzamide: With a fluorine atom, it exhibits unique properties and is used in various chemical and pharmaceutical applications.

The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and binding properties, making it valuable in specific scientific and medical applications .

Properties

IUPAC Name

4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNBLQCAFWFFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192674
Record name 4-Iodobenzamide
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Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3956-07-8
Record name 4-Iodobenzamide
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Record name 4-Iodobenzamide
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Record name Benzamide, 4-iodo-
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Record name 4-Iodobenzamide
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Record name 4-iodobenzamide
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Record name 4-IODOBENZAMIDE
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Synthesis routes and methods I

Procedure details

Crude 4-iodobenzoyl chloride (11.4 g, 42.7 mmol) in THF (75 mL), prepared above, was treated with ammonium hydroxide (5 mL) followed by water (40 mL) at ambient temperature. The reaction mixture was stirred for 3 hours and then partitioned between EtOAc (50 mL) and brine (50 mL). The phases were separated and the organic phase was washed with 10% aqueous NaHCO3 solution (30 mL) and brine (30 mL), dried over Na2SO4, and filtered. The filtrate volume was reduced until a white solid precipitated from solution. The white solid was collected by filtration and washed with diethyl ether to provide the desired product (10.2 g, 41.4 mmol, 97%).
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

A total of 20 ml of 15 M ammonium hydroxide was reacted with a solution of 5.4 g p-iodobenzoyl chloride in 25 ml of ether. The crude product was recovered as described in Example 3 and recrystallized from ethanol to yield 3.5 g of p-iodobenzamide as white crystals, m.p. 221°-223°, Rf 0.46.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The optically pure resin-bound secondary amine resin (from C) was swelled in DCM (200 mL). To the suspension was added pyridine (3.19 g) and then 4-iodobenzoyl chloride (5.3 g, 20.0 millimole). The suspension was shaken overnight. The resin was filtered and washed with 3 portions of DCM, 3 portions of methanol, 3 portions of DCM, and 3 portions of methanol. The resin was dried in vacuo overnight.
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 4-Iodobenzamide primarily investigated for in the context of these research papers?

A1: this compound serves as a key structural component in various research compounds, particularly in developing imaging agents for malignant melanoma. This is due to its affinity for melanin, the pigment found in melanoma cells. [, , , ]

Q2: How does the interaction of this compound derivatives with melanin contribute to melanoma imaging?

A2: Research suggests that this compound derivatives exhibit an affinity for melanin, leading to their accumulation within melanoma cells. This accumulation allows for the detection of melanoma tumors using imaging techniques like SPECT. [, , , ] One study used secondary ion mass spectrometry (SIMS) to confirm the localization of N-(2-diethylaminoethyl)-4-iodobenzamide (I-BZA) within melanosomes, melanin-containing organelles, in both melanoma cells and normal melanocytes. [, ]

Q3: Is there evidence that this compound derivatives interact with specific receptors?

A3: Yes, certain this compound derivatives, like (2-piperidinylaminoethyl)this compound (PAB) and N-(2-diethylaminoethyl)this compound (IDAB), display a high affinity for sigma-1 receptors. This interaction is suggested as a potential target for imaging and therapy of malignant melanoma. [, ] Another derivative, 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP), showed high affinity binding to sigma receptors in MCF-7 breast cancer cells, suggesting potential for breast cancer imaging. [, ]

Q4: What is the role of this compound in the development of targeted radionuclide therapy?

A4: this compound derivatives are being explored for targeted radionuclide therapy of melanoma. By attaching a radioactive isotope to the molecule, its melanin affinity could deliver targeted radiation to melanoma cells. [, ] This approach aims to concentrate the radiation's effects on tumor cells while minimizing damage to healthy tissues.

Q5: How does the structure of this compound influence its uptake in melanoma cells?

A5: Research indicates that modifying the substituents on the benzamide nitrogen of this compound derivatives significantly impacts their pharmacokinetic properties, including melanoma uptake and biodistribution. [, ] For instance, introducing a 3-iodo-4-methoxyphenyl group led to a compound (IMBA) with higher melanoma uptake and improved melanoma/non-target tissue ratios compared to the parent compound BZA. []

Q6: Has the metabolic stability of this compound derivatives been investigated?

A6: Yes, studies utilizing carbon-14 labeling have been conducted to assess the in vivo metabolism of this compound derivatives. Findings from these studies contribute to understanding the stability and potential metabolic pathways of these compounds. [] One study using SIMS analysis of 14C-I-BZA demonstrated the stability of the amide bond in vivo. []

Q7: What analytical techniques are commonly used to characterize and quantify this compound derivatives?

A7: Researchers employ various techniques like secondary ion mass spectrometry (SIMS) [, ], high-performance liquid chromatography (HPLC) [, ], and autoradiography [] to characterize and quantify the distribution and pharmacokinetic properties of this compound derivatives in biological systems.

Q8: Are there any concerns regarding the environmental impact of this compound derivatives?

A8: While the research papers primarily focus on the biomedical applications of this compound derivatives, further investigation is necessary to assess their potential environmental impact and develop strategies for their safe disposal and mitigation of any negative ecological effects. []

Q9: How do researchers ensure the quality and safety of this compound derivatives during development and potential clinical translation?

A9: Researchers emphasize meticulous synthesis, purification, and characterization procedures to ensure the quality and safety of this compound derivatives. Implementing robust quality control measures throughout the development process is crucial for potential clinical translation. [, ]

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